2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile is a chemical compound with the molecular formula C9H3ClF3N3 and a molecular weight of 245.59 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, as well as a malononitrile moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with malononitrile under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups contribute to its binding affinity and specificity. The malononitrile moiety may also play a role in its reactivity and overall biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound lacks the malononitrile group and has different reactivity and applications.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound has a fluorine atom instead of a malononitrile group, leading to different chemical properties and uses.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3N3/c10-7-1-6(9(11,12)13)4-16-8(7)5(2-14)3-15/h1,4-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOFPCYTNQCBJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C#N)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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